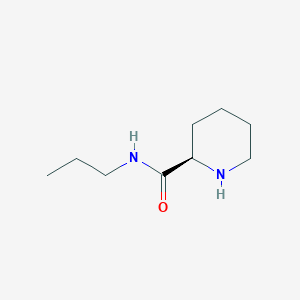

(2R)-N-propylpiperidine-2-carboxamide

Overview

Description

(2R)-N-propylpiperidine-2-carboxamide, also known as (2R)-NPCA, is an organic compound that has recently been the focus of scientific research. It is a chiral amide and an analog of the neurotransmitter GABA (γ-Aminobutyric acid). (2R)-NPCA has been studied for its potential applications in neuroscience, as well as its ability to act as a GABA agonist.

Scientific Research Applications

Immunotherapy in Cancer Treatment

(2R)-N-propylpiperidine-2-carboxamide: has shown promise in the field of cancer immunotherapy. It plays a role in the modulation of Interleukin-2 (IL-2) and its receptor (IL-2R) , which are pivotal in orchestrating immune responses . The compound’s ability to influence IL-2/IL-2R interactions can be leveraged to enhance the immune system’s ability to target and destroy cancer cells, while also potentially controlling the expansion of regulatory T cells (Tregs) that may dampen anti-tumor immunity .

Autoimmune Disease Management

The compound’s impact on IL-2 and IL-2R signaling pathways offers therapeutic potential for autoimmune diseases. By selectively stimulating regulatory T cells (Treg cells), it could promote immune regulation and potentially treat conditions like Type 1 diabetes , where the immune system mistakenly attacks the body’s own cells .

Transplantation Immunology

In organ transplantation, managing the immune response is crucial to prevent rejection. (2R)-N-propylpiperidine-2-carboxamide could be used to develop therapeutic regimens that selectively enhance antigen-specific Treg responses, thereby improving the success rates of transplantations by mitigating the host’s immune response against the transplanted organ .

Molecular Profiling and Gene Therapy

The compound’s interaction with IL-2/IL-2R can affect gene expression related to cellular growth and death. This property can be harnessed in gene therapy to regulate the expression of specific genes, potentially treating genetic disorders or cancers .

Development of Targeted Therapeutics

The specificity of (2R)-N-propylpiperidine-2-carboxamide in modulating IL-2/IL-2R interactions makes it a candidate for the development of targeted therapeutics. It could be used to design drugs that specifically activate or inhibit certain immune cells, leading to more precise and effective treatments .

Research on Immune System Modulation

The compound’s effects on IL-2 and IL-2R provide a valuable tool for researchers studying immune system modulation. It can help in understanding the balance between immune activation and suppression, which is essential for developing new strategies to treat various immune-related conditions .

Diagnostic and Prognostic Marker Development

The expression levels of IL-2 and IL-2R in the tumor microenvironment can serve as diagnostic and prognostic markers. (2R)-N-propylpiperidine-2-carboxamide could be used in research to explore these proteins’ roles as biomarkers for cancer progression and treatment outcomes .

Enhancing Immunological Analyses

In immunological research, understanding the dynamics of cytokines and their receptors is crucial. This compound can be used to enhance the sensitivity of immunological assays that measure IL-2/IL-2R activity, leading to more accurate and informative results .

Mechanism of Action

Target of Action

The primary targets of (2R)-N-propylpiperidine-2-carboxamide are the Interleukin-2 (IL-2) receptors, specifically the high-affinity IL-2 receptors . These receptors are prominently located on the surface of T and B cells, among other immune system cells . They play a crucial role in the immune response, as they bind to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

(2R)-N-propylpiperidine-2-carboxamide interacts with its targets by binding to the high-affinity IL-2 receptors . This binding instigates a cascade of events that culminate in the activation and proliferation of T and B cells . The cooperative action of IL-2 and IL-2 receptors is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens .

Biochemical Pathways

The biochemical pathways affected by (2R)-N-propylpiperidine-2-carboxamide involve the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways . These pathways show enhanced activity within T effector or T conventional cells .

Pharmacokinetics

The pharmacokinetics of a drug determine the onset, duration, and intensity of a drug’s effect . This includes the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .

Result of Action

The result of the action of (2R)-N-propylpiperidine-2-carboxamide is the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2 receptors in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Action Environment

The action environment of (2R)-N-propylpiperidine-2-carboxamide is primarily within the immune system, specifically within T and B cells . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the overall health of the immune system, and the presence of pathogens or tumors .

properties

IUPAC Name |

(2R)-N-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDKXVVKOCEJEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-N-propylpiperidine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1437456.png)

![methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437460.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437467.png)

![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)

![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)

![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)